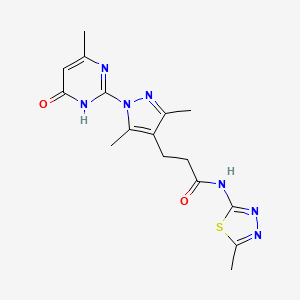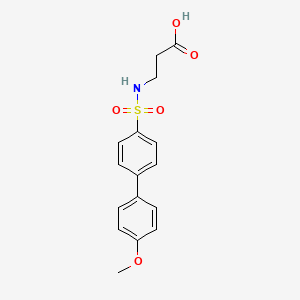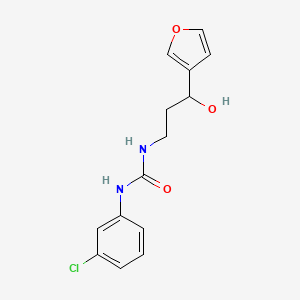![molecular formula C21H22N2O2S B2501446 4-[4-(tert-butyl)benzoyl]-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide CAS No. 478078-30-7](/img/structure/B2501446.png)
4-[4-(tert-butyl)benzoyl]-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(tert-butyl)benzoyl]-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide, also known as TTNPB, is a synthetic retinoid compound that belongs to the class of pyrrolopyrimidine derivatives. It has been extensively studied for its potential use in scientific research applications due to its ability to bind to and activate retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are involved in a variety of biological processes.
Aplicaciones Científicas De Investigación
Photodynamic Therapy (PDT)
Photodynamic therapy (PDT) is a promising approach for treating cancer and other diseases. In PDT, a photosensitizer (such as our compound) is administered, which accumulates in tumor cells. Upon exposure to light of a specific wavelength, the photosensitizer generates reactive oxygen species, leading to localized cell damage and tumor destruction. Researchers are investigating the potential of our compound as a photosensitizer due to its unique structure and photophysical properties .
Organic Light-Emitting Diodes (OLEDs)
OLEDs are widely used in displays and lighting due to their energy efficiency and flexibility. Our compound’s electron-transporting properties make it an interesting candidate for use in OLEDs. Researchers are exploring its incorporation into OLED devices to enhance performance and stability .
Antimicrobial Agents
The thienylmethyl moiety in our compound contributes to its antimicrobial activity. Scientists are studying its potential as an antimicrobial agent against bacteria, fungi, and other pathogens. By understanding its mechanism of action, they aim to develop novel treatments for infections .
Organic Synthesis
Our compound’s unique structure makes it valuable in organic synthesis. It can serve as a building block for constructing more complex molecules. Researchers use it to create diverse chemical entities, including pharmaceutical intermediates and functional materials .
Photocleavable Protecting Groups
Protecting groups play a crucial role in organic synthesis. Our compound’s tert-butylbenzoyl group can act as a photocleavable protecting group. When exposed to UV light, it undergoes cleavage, releasing the desired functional group. This property is particularly useful in designing photoresponsive molecules for controlled drug delivery and other applications .
Chemical Biology and Medicinal Chemistry
Researchers are exploring our compound’s interactions with biological targets. Its ability to modulate specific enzymes or receptors could lead to the development of new drugs. By understanding its binding affinity and selectivity, scientists aim to design targeted therapies for various diseases .
These applications highlight the versatility and potential impact of 4-(4-tert-butylbenzoyl)-N-[(thiophen-2-yl)methyl]-1H-pyrrole-2-carboxamide in diverse scientific fields. Keep in mind that ongoing research may uncover additional uses for this intriguing compound .
Propiedades
IUPAC Name |
4-(4-tert-butylbenzoyl)-N-(thiophen-2-ylmethyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c1-21(2,3)16-8-6-14(7-9-16)19(24)15-11-18(22-12-15)20(25)23-13-17-5-4-10-26-17/h4-12,22H,13H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABCFHBLEYYCQHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CNC(=C2)C(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(tert-butyl)benzoyl]-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-((4-chlorophenyl)sulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2501366.png)
![N-(2,4-dimethoxyphenyl)-2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2501367.png)
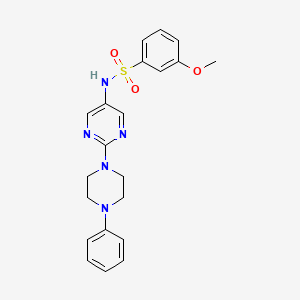
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,3-dimethylbutanamide](/img/structure/B2501369.png)

![2,2-dichloro-N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B2501371.png)
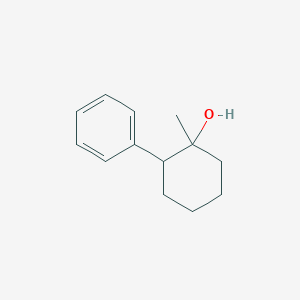
![N-(4-methylcyclohexyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2501377.png)
![1-(Adamantan-1-yl)-3-propyl-3-[(thiophen-3-yl)methyl]urea](/img/structure/B2501378.png)
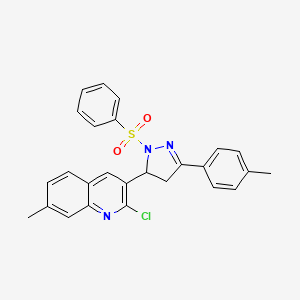
![Methyl 2-{[3-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}butanoate](/img/structure/B2501382.png)
